N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a diphenylmethyl group, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, using diphenylmethane and a suitable catalyst.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Ammonia, thiols, and various organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to study cellular processes and signaling pathways, providing insights into its mechanism of action.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(diphenylmethyl)piperidin-3-yl]methanesulfonamide
- N-[1-(diphenylmethyl)piperidin-3-yl]ethanesulfonamide
- N-[1-(diphenylmethyl)piperidin-3-yl]butanesulfonamide
Uniqueness
N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(1-benzhydrylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-26(25,20-13-14-20)22-19-12-7-15-23(16-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-22H,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUNVSQQKTDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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